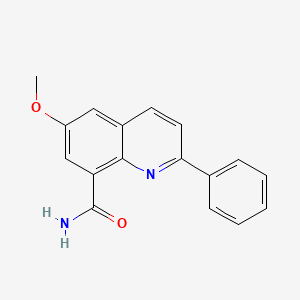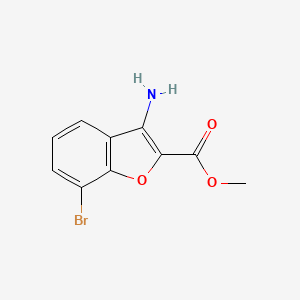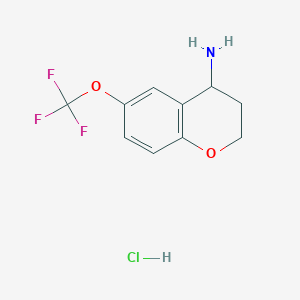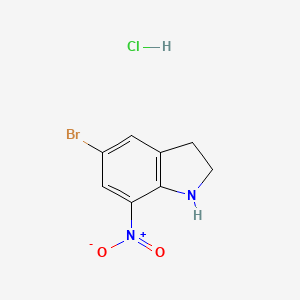
Ethyl 3-bromo-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a nitro group at the 2-position, with an ethyl ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of ethyl benzoate. The typical synthetic route includes:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: Ethyl 3-bromo-2-aminobenzoate.
Ester Hydrolysis: 3-bromo-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-nitrobenzoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-2-nitrobenzoate in chemical reactions involves the electrophilic nature of the bromine and nitro substituents, which can undergo nucleophilic attack. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic substitution. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Ethyl 3-chloro-2-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Ethyl 3-bromo-2-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C9H8BrNO4 |
|---|---|
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HPTMOAFFIHTRDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)
![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)








![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
